

An In-depth Technical Guide to Bindschedler's Green Leuco Base

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Compound of Interest

Compound Name: *Bindschedler's green leuco base*

Cat. No.: *B1199075*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bindschedler's green leuco base, chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine or bis(4-dimethylaminophenyl)amine, is a colorless or lightly colored crystalline solid. It serves as the reduced, or leuco, form of the vibrant Bindschedler's green dye. This compound is of significant interest in various scientific and industrial fields due to its role as a sensitive chromogenic reagent in analytical chemistry and biochemistry. Its utility is primarily centered on its oxidation to the intensely colored Bindschedler's green, a reaction that can be initiated by chemical or enzymatic means. This transformation forms the basis of numerous colorimetric assays, including those for the detection of peroxidases and other oxidizing agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **Bindschedler's green leuco base**, with a particular focus on its use in experimental assays relevant to researchers and professionals in drug development.

Chemical Properties and Data

Bindschedler's green leuco base is an aromatic amine that is readily susceptible to oxidation. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N,N,N',N'-Tetramethyldiaminodiphenylamine; Bis(4-dimethylaminophenyl)amine	[1]
Synonyms	Leuco Bindschedler's green	[1]
CAS Number	637-31-0	[2]
Molecular Formula	C ₁₆ H ₂₁ N ₃	[2]
Molecular Weight	255.37 g/mol	[2]
Appearance	White to gray to red powder/crystal	[1]
Melting Point	119 - 123 °C	[1]
Purity	≥ 98% (by Titration, HPLC)	[1]

Synthesis

The synthesis of **Bindschedler's green leuco base** can be achieved through several methods, primarily involving the coupling of N,N-dimethylaniline derivatives. Two common approaches are Ullmann condensation and oxidative coupling.

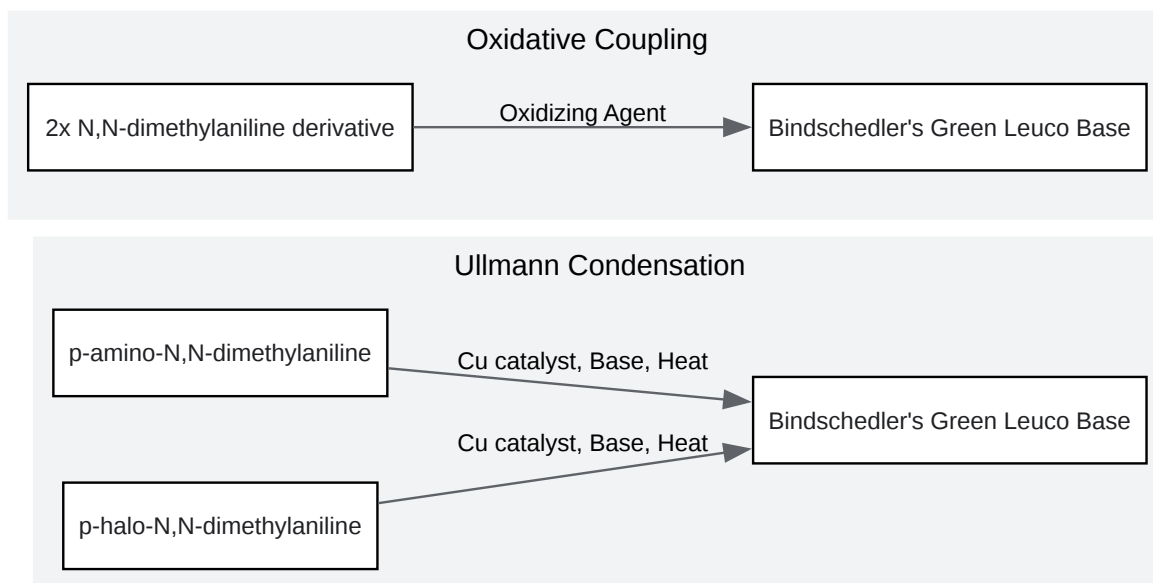
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] For the synthesis of **Bindschedler's green leuco base**, this would typically involve the reaction of a p-halo-N,N-dimethylaniline with p-amino-N,N-dimethylaniline in the presence of a copper catalyst and a base at elevated temperatures.

Oxidative Coupling

Oxidative coupling reactions can also be employed to synthesize the diphenylamine structure of the leuco base. This method involves the direct coupling of two molecules of an N,N-dimethylaniline derivative in the presence of an oxidizing agent.[5][6]

Diagram of Synthetic Pathways



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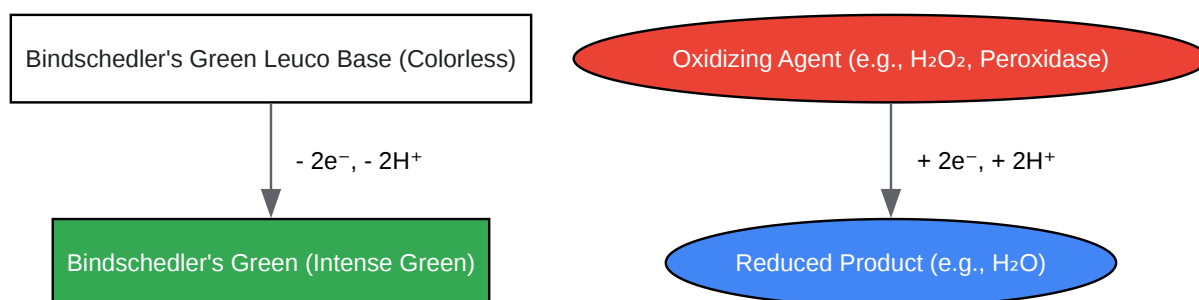
Caption: Synthetic routes to **Bindschedler's green leuco base**.

Oxidation to Bindschedler's Green

The most critical chemical property of **Bindschedler's green leuco base** is its facile oxidation to the intensely colored Bindschedler's green dye. This reaction involves the removal of two electrons and two protons (formally a hydride ion, H^- , and a proton, H^+), leading to the formation of a conjugated indamine dye system.

Reaction Pathway

The oxidation process can be initiated by various oxidizing agents, including chemical oxidants and enzymatic systems.



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Caption: Oxidation of the leuco base to the colored dye.

Experimental Protocols

Horseradish Peroxidase (HRP) Activity Assay

This protocol describes a colorimetric assay to determine the activity of horseradish peroxidase (HRP) using **Bindschedler's green leuco base** as a chromogenic substrate. The rate of color formation is directly proportional to the HRP activity. A similar assay has been described using the leuco dye DA-64, which also forms Bindschedler's green upon oxidation.[7]

Materials:

- **Bindschedler's green leuco base** (or DA-64)
- Hydrogen peroxide (H_2O_2)
- Potassium phosphate buffer (50 mM, pH 5.6)
- Pyruvate oxidase (if starting from pyruvate to generate H_2O_2)
- Horseradish peroxidase (HRP) standard solutions
- Microplate reader or spectrophotometer capable of measuring absorbance at 727 nm

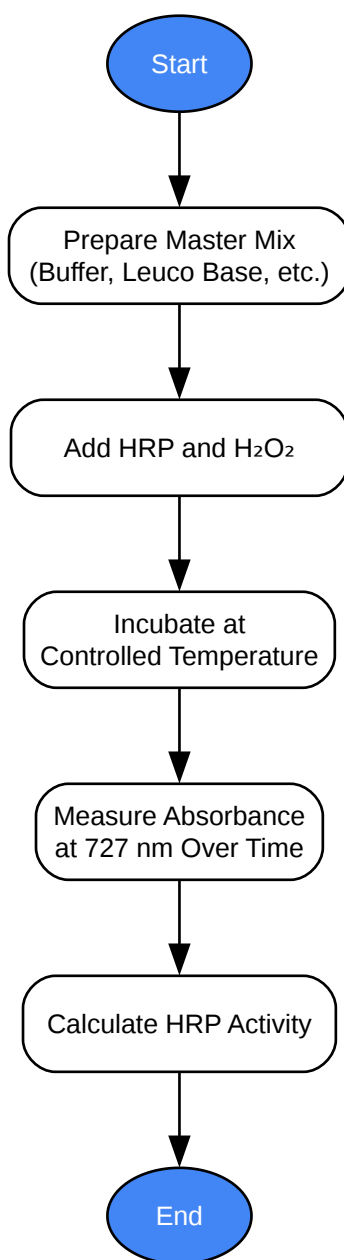
Procedure:

- Prepare a master mix: For each reaction, prepare a master mix containing 50 mM potassium phosphate buffer (pH 5.6), 100 μ M $MgCl_2$, 50 μ M **Bindschedler's green leuco base**, 50 μ M

thiamin pyrophosphate (TPP), and 0.05 U pyruvate oxidase (if applicable).[7]

- Initiate the reaction: To the master mix, add 0.25 U of HRP. If not using pyruvate oxidase to generate H_2O_2 in situ, add a suitable concentration of H_2O_2 to initiate the reaction.
- Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
- Measure absorbance: Measure the increase in absorbance at 727 nm over time using a microplate reader or spectrophotometer.[7]
- Calculate activity: Determine the initial rate of the reaction ($\Delta\text{Abs}/\text{min}$). The HRP activity can be calculated using the molar extinction coefficient of Bindschedler's green at 727 nm.

Experimental Workflow



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Caption: Workflow for the HRP activity assay.

Applications in Research and Drug Development

High-Throughput Screening (HTS)

The colorimetric nature of the oxidation of **Bindschedler's green leuco base** makes it highly suitable for high-throughput screening assays. For instance, it can be used to screen for

inhibitors of HRP or other peroxidases. A decrease in the rate of color formation in the presence of a test compound would indicate potential inhibitory activity.

Cytotoxicity Assays

Bindschedler's green leuco base has been utilized in cytotoxicity assays. The principle of such an assay would likely involve the measurement of cellular redox activity, where viable cells reduce a substrate that in turn leads to a color change involving the leuco base.

Biosensors

The enzymatic oxidation of **Bindschedler's green leuco base** can be integrated into biosensor platforms. For example, an electrode could be modified with HRP, and in the presence of hydrogen peroxide and the leuco base, an electrochemical signal could be generated and correlated to the analyte concentration. Such biosensors could be developed for the detection of H_2O_2 or other metabolites that produce H_2O_2 in an enzymatic reaction.[8][9][10]

Conclusion

Bindschedler's green leuco base is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its straightforward oxidation to a intensely colored product provides a sensitive and reliable method for a variety of analytical and biochemical assays. The ability to couple its oxidation to enzymatic reactions, particularly those involving peroxidases, opens up a wide range of applications in high-throughput screening, diagnostics, and biosensor development. Further research into novel applications and the development of more detailed synthetic protocols will continue to enhance the utility of this important chemical compound.

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